Home > Products > Screening Compounds P127249 > Calcitonin (human)
Calcitonin (human) - 21215-62-3

Calcitonin (human)

Catalog Number: EVT-242208
CAS Number: 21215-62-3
Molecular Formula: C151H226N40O45S3
Molecular Weight: 3417.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Human calcitonin is a polypeptide hormone consisting of 32 amino acids. It is primarily produced by parafollicular cells (also known as C cells) in the thyroid gland. [] Its primary function in the human body is to regulate calcium and phosphate levels in the blood by acting as an antagonist to parathyroid hormone (PTH). [] This regulatory action involves inhibiting bone resorption and decreasing calcium reabsorption by the kidneys. [, ]

Future Directions
  • Development of Novel Analogs: Continued research focuses on developing more potent and stable human calcitonin analogs with improved pharmacokinetic profiles for therapeutic use. []
  • Understanding Calcitonin Resistance: Research aims to elucidate the mechanisms underlying calcitonin resistance in certain conditions, such as Paget's disease of bone, which could lead to new therapeutic strategies. [, ]
  • Exploring Non-Calcemic Effects: Investigating the potential non-calcemic effects of human calcitonin, such as its role in pain modulation and inflammation, may unveil new therapeutic avenues. []
Overview

Calcitonin (human) is a peptide hormone composed of 32 amino acids, primarily involved in the regulation of calcium and phosphorus metabolism. It is secreted by the parafollicular cells (C cells) of the thyroid gland and plays a crucial role in lowering serum calcium levels by inhibiting osteoclast activity, which leads to decreased bone resorption. Human calcitonin is utilized clinically as a therapeutic agent, particularly for conditions like osteoporosis and Paget's disease, especially in patients who may develop antibodies against salmon calcitonin, which was previously more commonly used .

Source

Human calcitonin is synthesized endogenously in humans and can also be produced synthetically for medical use. The synthetic form is often derived from recombinant DNA technology or solid-phase peptide synthesis methods .

Classification
  • Type: Biotech
  • Biologic Classification: Protein-based therapies, hormones
  • Chemical Taxonomy: Organic compounds, specifically peptides
  • CAS Number: 21215-62-3
  • DrugBank Accession Number: DB06773 .
Synthesis Analysis

Human calcitonin is synthesized using various methods, with Fmoc solid-phase peptide synthesis being one of the most common techniques. This method allows for the stepwise assembly of the peptide chain while facilitating the formation of disulfide bonds necessary for its biological activity. The synthesis typically involves:

  1. Peptide Chain Assembly: The amino acid sequence is constructed on a solid support using Fmoc chemistry.
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity levels (≥97%).
  3. Oxidation: Reagents such as platinum-based oxidants are employed to promote the formation of intramolecular disulfide bonds, which are critical for the peptide's structure and function .
Molecular Structure Analysis

The molecular structure of human calcitonin can be described as follows:

  • Molecular Formula: C151H226N40O45S3
  • Molecular Weight: Approximately 3417.85 Da
  • Amino Acid Sequence: CGNLSTCMLGTYTQDFNKFHTFPQTAIGVGAP

The structure features a single chain with specific disulfide linkages that contribute to its stability and biological activity .

Chemical Reactions Analysis

Human calcitonin participates in several biochemical reactions primarily related to calcium homeostasis:

  1. Inhibition of Osteoclast Activity: Calcitonin binds to specific receptors on osteoclasts, inhibiting their activity and reducing bone resorption.
  2. Calcium Ion Interaction: The presence of calcium ions can influence the conformation of calcitonin, affecting its ability to form ion channels in cellular membranes, which may enhance its physiological effects on calcium metabolism .
Mechanism of Action

Calcitonin exerts its physiological effects through a multi-step process:

  1. Receptor Binding: It binds to calcitonin receptors located on osteoclasts and other target cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways involving second messengers, leading to reduced osteoclast activity.
  3. Physiological Effects:
    • Decreased bone resorption.
    • Inhibition of renal tubular reabsorption of calcium and phosphate.
    • Reduction in intestinal absorption of calcium .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water; insoluble in organic solvents.

Chemical Properties

  • Stability: Sensitive to degradation by heat and pH changes; requires careful handling.
  • Storage Conditions: Should be stored at low temperatures under appropriate conditions to maintain stability .
Applications

Human calcitonin has several scientific and clinical applications:

  1. Therapeutic Uses:
    • Treatment of osteoporosis to prevent bone loss.
    • Management of Paget's disease.
    • Treatment of hypercalcemia associated with malignancies.
  2. Research Applications:
    • Used in studies investigating calcium metabolism and bone health.
    • Employed in assays for measuring calcitonin levels in serum as a diagnostic tool for certain cancers .
Molecular Biology of Human Calcitonin

Genomic Architecture of the CALCA Gene

Chromosomal Localization and Exon-Intron Structure

The human calcitonin gene (CALCA) is located on chromosome 11p15.2, spanning approximately 5.7 kilobases of genomic DNA [9]. The gene comprises six exons separated by five introns, with exons 1–4 encoding calcitonin (CT) and exons 1–3, 5, and 6 encoding calcitonin gene-related peptide alpha (α-CGRP) [1] [9]. Exon 1 contains the 5′ untranslated region (UTR) and signal peptide, exon 2 encodes the N-terminal flanking peptide, and exon 3 contributes to the central peptide region. Crucially, alternative splicing events determine whether exon 4 (CT-specific) or exons 5–6 (α-CGRP-specific) are included in the mature transcript [1]. The promoter region harbors two CpG islands subject to epigenetic regulation and includes cAMP-responsive elements (CREs) and an 18-bp enhancer 1 kb upstream of the transcription start site, which drives neuronal expression [9].

Table 1: Exon-Intron Organization of the Human CALCA Gene

ExonNucleotide SpanEncoded RegionFunctional Significance
11-2925′ UTR, Signal peptideCo-translational targeting to ER
2293-588N-terminal flanking peptidePrecursor stability
3589-1,022Common peptide regionShared by CT and α-CGRP precursors
41,023-1,564Calcitonin, KatacalcinHormone sequence and proteolytic cleavage site
51,565-2,100CGRP-specific junctionAlternative splicing region
62,101-2,800α-CGRP, 3′ UTRNeuropeptide sequence and mRNA stability

Alternative Splicing Mechanisms for Calcitonin and CGRP

Cell-specific alternative splicing of CALCA pre-mRNA dictates whether calcitonin or α-CGRP is produced. Thyroidal C-cells preferentially include exon 4, generating calcitonin mRNA, while neuronal cells exclude exon 4 via use of a 3′ splice site in exon 5, producing α-CGRP mRNA [1] [9]. Minigene experiments demonstrate that flanking intronic sequences (particularly introns 3 and 4) and the calcitonin exon itself form position-independent regulatory units sufficient to direct splicing outcomes [1]. For example, insertion of exon 4 with its flanking introns into heterologous genes recapitulates cell-specific splicing patterns in glioblastoma (exon exclusion) and HeLa cells (exon inclusion) [1]. Thermodynamically stable RNA stem-loop structures at the 3′ splice acceptor site of exon 4 further modulate splice site selection [9].

Biosynthesis Pathways

Pre-Procalcitonin Processing and Proteolytic Cleavage

Human calcitonin is synthesized as a 141-amino acid precursor, pre-procalcitonin. The N-terminal signal peptide (exon 1) directs translocation into the endoplasmic reticulum, where it is cleaved to yield procalcitonin [6] [9]. Proteolytic maturation occurs in secretory vesicles, where endopeptidases cleave at paired basic residues: Lys-Arg↓ (N-terminal propeptide), Arg-Arg↓ (calcitonin C-terminus), and Gly-Lys-Arg↓ (katacalcin N-terminus) [6]. This liberates three functional peptides: an N-terminal propeptide, mature calcitonin (exon 4), and katacalcin (C-terminal peptide of exon 4) [9]. In contrast, α-CGRP biosynthesis requires cleavage at Lys-Arg↓ (exon 3/5 junction) and Arg-Arg↓ (α-CGRP C-terminus) [9].

Role of Prohormone Convertases in Maturation

Members of the prohormone convertase (PC) family—notably PC1/3 and PC2—catalyze proteolytic cleavage at paired basic residues. In thyroidal C-cells, PC1/3 preferentially processes procalcitonin due to its expression in tissues producing large peptide precursors [6]. Biochemical studies in neuroendocrine models confirm PCs exhibit substrate specificity for dibasic sites flanking calcitonin and katacalcin domains [6]. The C-terminal amidation of calcitonin (essential for receptor activation) is mediated by peptidylglycine α-amidating monooxygenase (PAM), which requires glycine as a substrate at the precursor’s C-terminus [7].

Structural Characterization

Primary Amino Acid Sequence and Disulfide Bonding

Mature human calcitonin is a 32-amino acid peptide (sequence: Cys-Gly-Asn-Leu-Ser-Thr-Cys-Met-Leu-Gly-Thr-Tyr-Thr-Gln-Asp-Phe-Asn-Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH₂) with three defining features [7] [10]:

  • A disulfide bond between Cys¹ and Cys⁷ forming a 7-residue N-terminal ring (Cys¹-Cys⁷ distance: 2.02 Å).
  • An amidated C-terminus critical for receptor affinity.
  • A central α-helical domain between residues 8–18 (Thr⁸–Thr¹⁸) stabilized by hydrophobic interactions.Structural NMR studies in 50% trifluoroethanol confirm the N-terminal loop and α-helix dominate the solution conformation, while residues 19–32 adopt a disordered configuration [10]. The disulfide bond is functionally indispensable: its disruption reduces receptor affinity >400-fold and abolishes agonist activity [3].

Table 2: Structural Domains of Human Calcitonin

DomainResiduesStructural FeaturesFunctional Role
N-terminal ring1–7Disulfide bond (Cys¹-Cys⁷)Receptor activation via CLR/RAMP1 interface
α-Helix8–18Amphipathic helix (Pro¹², Leu¹⁵, Phe¹⁶)Hydrophobic core stability, membrane anchoring
Linker19–22β-bend (Tyr¹⁹, Thr²¹)Conformational flexibility
C-terminal23–32Disordered, Pro²⁴, Ala³⁰, Pro³²Receptor binding affinity via RAMP1 interaction

Comparative Analysis With Non-Human Calcitonin Isoforms

Human calcitonin shares <50% sequence identity with non-mammalian isoforms but >80% with primates. Key differences include:

  • Salmon calcitonin: Glu¹⁵, Asp¹⁶, Val¹⁸, Gly²⁸ → 50-fold higher receptor affinity due to enhanced α-helix stability and C-terminal hydrophobicity [7].
  • Porcine calcitonin: Ser²⁹ → Ala²⁹ in humans; 3-fold lower hypocalcemic potency [7].
  • Rat calcitonin: Five substitutions (e.g., Asn²⁵ → Ser²⁵), reducing human CTR binding affinity [8].The human calcitonin receptor (CTR) isoform hCTRβ (lacking a 16-amino acid insert in intracellular loop 1) shows higher affinity for human calcitonin than hCTRα, underscoring co-evolution of ligand-receptor pairs [4] [8].

Table 3: Comparative Features of Calcitonin Isoforms

Properties

CAS Number

21215-62-3

Product Name

Calcitonin (human)

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,10S,13S,16S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C151H226N40O45S3

Molecular Weight

3417.9 g/mol

InChI

InChI=1S/C151H226N40O45S3/c1-17-75(8)118(144(229)163-67-114(205)183-117(74(6)7)143(228)162-64-112(203)165-77(10)150(235)190-50-29-38-106(190)124(158)209)185-125(210)76(9)166-145(230)120(79(12)194)186-131(216)92(45-47-109(155)200)170-142(227)107-39-30-51-191(107)151(236)103(58-85-35-25-20-26-36-85)180-148(233)122(81(14)196)188-139(224)99(59-87-63-159-71-164-87)176-133(218)96(55-83-31-21-18-22-32-83)174-128(213)90(37-27-28-49-152)168-136(221)101(61-111(157)202)177-134(219)97(56-84-33-23-19-24-34-84)175-137(222)102(62-116(207)208)178-129(214)91(44-46-108(154)199)171-147(232)121(80(13)195)187-138(223)98(57-86-40-42-88(198)43-41-86)179-146(231)119(78(11)193)184-115(206)66-161-127(212)94(53-72(2)3)172-130(215)93(48-52-237-16)169-141(226)105-70-239-238-69-89(153)126(211)160-65-113(204)167-100(60-110(156)201)135(220)173-95(54-73(4)5)132(217)181-104(68-192)140(225)189-123(82(15)197)149(234)182-105/h18-26,31-36,40-43,63,71-82,89-107,117-123,192-198H,17,27-30,37-39,44-62,64-70,152-153H2,1-16H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,228)(H,163,229)(H,165,203)(H,166,230)(H,167,204)(H,168,221)(H,169,226)(H,170,227)(H,171,232)(H,172,215)(H,173,220)(H,174,213)(H,175,222)(H,176,218)(H,177,219)(H,178,214)(H,179,231)(H,180,233)(H,181,217)(H,182,234)(H,183,205)(H,184,206)(H,185,210)(H,186,216)(H,187,223)(H,188,224)(H,189,225)(H,207,208)/t75-,76-,77-,78+,79+,80+,81+,82+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-,122-,123?/m0/s1

InChI Key

LDVRMNJZLWXJPL-GXQFRRLTSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C8CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)CO)CC(C)C)CC(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]8CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N8)[C@@H](C)O)CO)CC(C)C)CC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.